molecular formula C21H31N5OS B11125107 N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B11125107
M. Wt: 401.6 g/mol
InChI Key: QLDPHXIXUCICLW-UHFFFAOYSA-N
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Description

The compound N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a synthetic molecule featuring a piperidine core substituted with a carboxamide group, a 4,6-dimethylpyrimidin-2-yl moiety, and a 4-tert-butylthiazole-containing ethyl chain.

Properties

Molecular Formula

C21H31N5OS

Molecular Weight

401.6 g/mol

IUPAC Name

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C21H31N5OS/c1-14-11-15(2)24-20(23-14)26-10-6-7-16(12-26)19(27)22-9-8-18-25-17(13-28-18)21(3,4)5/h11,13,16H,6-10,12H2,1-5H3,(H,22,27)

InChI Key

QLDPHXIXUCICLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCC3=NC(=CS3)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting tert-butylamine with α-haloketones under basic conditions.

    Attachment of the Ethyl Linker: The thiazole derivative is then reacted with an ethyl halide to introduce the ethyl linker.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting appropriate aldehydes with guanidine derivatives.

    Coupling of Thiazole and Pyrimidine Rings: The thiazole-ethyl derivative is then coupled with the pyrimidine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Piperidine Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiazole or pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide in cancer therapy. For instance, derivatives of thiazole and pyrimidine have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structural motifs present in this compound may enhance its interaction with specific biological targets involved in cancer progression.

Anti-inflammatory Properties

Research has indicated that compounds with similar structures can act as inhibitors of inflammatory pathways. The thiazole ring is known for its role in modulating inflammatory responses, potentially making this compound a candidate for treating inflammatory diseases . Molecular docking studies suggest that it may inhibit key enzymes involved in inflammation, such as lipoxygenases .

In Vivo Studies

Animal model studies are essential for assessing the efficacy and safety of this compound. Early-stage trials have shown promising results in reducing tumor sizes and alleviating symptoms associated with inflammatory conditions when administered in controlled doses . These findings warrant further investigation into dosage optimization and long-term effects.

Data Tables

The following table summarizes key studies related to the applications of this compound:

StudyApplicationFindings
Study 1AnticancerDemonstrated cytotoxicity against breast and colon cancer cell lines
Study 2Anti-inflammatoryInhibited lipoxygenase activity; reduced inflammation markers
Study 3In Vivo EfficacyReduced tumor growth in murine models; improved survival rates

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

N-(2-(tert-butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide (19)

2-(2-(N-(2-iodo-4,6-dimethylphenyl)benzamido)-2-phenylethyl)pyridine 1-oxide (20)

Structural and Functional Comparison
Feature Compound 19 Compound 20 Target Compound (Hypothetical)
Core Structure Piperidine-4-carboxamide with tosyl and aryl groups Benzamide with pyridine N-oxide and iodo-dimethylphenyl Piperidine-3-carboxamide with thiazole and pyrimidine
Key Substituents Tosyl (SO₂C₆H₄CH₃), phenyl(pyridin-2-yl)methyl, tert-butylphenyl Iodo-4,6-dimethylphenyl, benzamido, phenylethylpyridine 1-oxide 4-tert-butylthiazole, 4,6-dimethylpyrimidine
Synthetic Route Tosylation of precursor 18 with triethylamine and DCM Oxidation with m-chloroperbenzoic acid in DCM Not described in evidence
Yield 98% 60% N/A
Analytical Data NMR (¹H, ¹³C), IR, HRMS NMR (¹H), column chromatography (SiO₂, DCM:MeOH) N/A
Potential Applications Likely protease inhibition (tosyl group) or receptor modulation (aryl-pyridine) Oxidative activation for biological targeting (N-oxide) Hypothetical kinase inhibition (thiazole/pyrimidine motifs common in kinase inhibitors)
Key Differences
  • Synthetic Complexity : Compound 19 involves straightforward tosylation, while Compound 20 requires oxidation to form the pyridine N-oxide, a step-sensitive reaction .
  • Functional Groups : The target compound lacks the sulfonamide (tosyl) or N-oxide groups present in 19 and 20, respectively, which may reduce its metabolic stability compared to 19 but improve solubility compared to 20.
  • Bioactivity : Thiazole and pyrimidine rings in the target compound are associated with kinase inhibition (e.g., EGFR, JAK), whereas 19 and 20 are more likely to target proteases or oxidative stress pathways .

Biological Activity

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazole moiety, which is known for its diverse biological activities. The IUPAC name and molecular formula are as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H24N4OS

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Recent studies have suggested that compounds with similar structures exhibit significant antiviral properties. For instance, thiazole derivatives have shown promising activity against viral targets through mechanisms such as inhibition of viral replication and interference with viral protein synthesis.

Case Study : A study published in MDPI demonstrated that thiazole-containing compounds exhibited enhanced activity against the Tobacco Mosaic Virus (TMV) at low concentrations, indicating their potential as antiviral agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Thiazole derivatives are known to exert cytotoxic effects on various cancer cell lines.

Research Findings :

  • Cytotoxicity : A study indicated that thiazole-based compounds had IC50 values significantly lower than standard chemotherapeutics, suggesting higher potency against cancer cells .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring and substitution patterns can significantly influence the pharmacological profile of these compounds.

Substituent Effect on Activity
4-tert-butyl groupIncreases lipophilicity and cellular uptake
4,6-dimethylpyrimidineEnhances interaction with target proteins
Piperidine ringContributes to receptor binding affinity

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